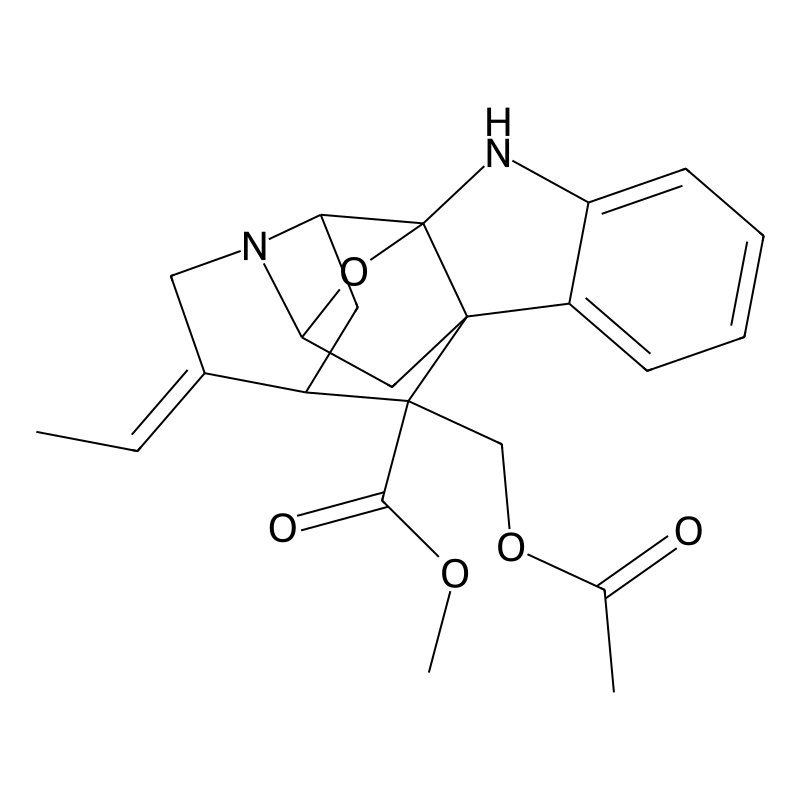

Picraline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Biological Activity and Medicinal Chemistry:

Picraline, a naturally occurring alkaloid found in plants like Anamirta Cocculus (Cocculus indicus) and Securinega suffruticosa (Japanese boxwood), has garnered interest in scientific research due to its diverse biological activities. Studies have explored its potential in various fields, including:

- Antiprotozoal activity: Research suggests picraline might possess activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease []. However, further investigation is needed to determine its efficacy and safety in vivo.

- Antitumor activity: Studies have reported picraline's potential antitumor effects on various cancer cell lines, potentially through cell cycle arrest and apoptosis induction []. However, further research is necessary to understand its mechanisms of action and potential therapeutic applications.

- Antioxidant activity: Picraline has exhibited free radical scavenging and antioxidant properties in vitro, suggesting its potential role in protecting cells from oxidative stress []. However, further studies are needed to translate these findings into clinical applications.

Pharmacological Research:

Research on picraline's pharmacological properties is ongoing, with studies investigating its potential effects on various physiological systems:

- Neuromodulatory activity: Studies suggest picraline might interact with neurotransmitter systems, potentially affecting learning and memory []. However, further research is needed to understand its specific mechanisms and potential therapeutic applications in neurodegenerative diseases.

- Cardiovascular effects: Some studies have reported picraline's potential to modulate heart rate and blood pressure, but the underlying mechanisms and clinical relevance remain unclear []. Further research is necessary to understand its safety and efficacy in cardiovascular contexts.

Analytical Chemistry:

Due to its unique chemical properties, picraline has been used in analytical chemistry for various purposes:

- Detection of alkaloids: Picraline can be employed as a precipitating agent for other alkaloids, aiding in their identification and separation in complex mixtures [].

- Heavy metal detection: Studies have explored the potential of picraline-based sensors for detecting heavy metal ions like mercury, suggesting its application in environmental monitoring [].

Picraline is a natural alkaloid belonging to the akuammiline family, primarily derived from the bark and leaves of plants in the Alstonia genus. Its chemical structure is characterized by the formula and features a complex arrangement of nitrogen-containing rings. Picraline exhibits significant pharmacological properties, particularly in its interaction with opioid receptors, which has drawn attention for potential therapeutic applications.

- Reduction Reactions: For instance, picraline can be reduced using zinc in concentrated hydrochloric acid to yield an indolic ester, indicating its reactivity and potential pathways for structural modification .

- Indole Alkaloid Transformations: Studies have shown that picraline can be involved in synthetic routes leading to C/D ring-cleaved compounds, showcasing its versatility in organic synthesis .

Picraline demonstrates notable biological activities, particularly its interaction with opioid receptors:

- Opioid Receptor Binding: It binds to multiple opioid receptors with varying affinities. Specifically, it has Ki values of 132 μM for the mu-opioid receptor, 2.38 μM for the kappa-opioid receptor, and 98.8 μM for the delta-opioid receptor . This suggests a potential role in pain management and analgesic applications.

The synthesis of picraline can be approached through several methods:

- Natural Extraction: Picraline is primarily extracted from Alstonia species, where it occurs naturally.

- Synthetic Approaches: Various synthetic methodologies have been developed to create picraline or its derivatives. One notable method involves Fischer indolization strategies that facilitate the construction of indole frameworks characteristic of alkaloids .

Picraline's biological activity leads to several potential applications:

- Pharmaceutical Development: Due to its interaction with opioid receptors, picraline may be explored as a lead compound in developing new analgesics.

- Research Tool: It serves as a valuable compound in pharmacological studies aimed at understanding opioid receptor mechanisms and their physiological roles.

Research into picraline's interactions reveals its complex behavior with biological systems:

- Opioid Receptor Interactions: Studies indicate that picraline's binding affinities can inform the development of selective opioid receptor modulators, which could enhance therapeutic efficacy while minimizing side effects associated with non-selective opioids .

- Comparative Studies: Interaction studies comparing picraline with other alkaloids highlight its unique binding profiles and pharmacological potential.

Several compounds share structural or functional similarities with picraline. Here is a comparison highlighting their uniqueness:

| Compound | Structure Type | Opioid Receptor Affinity | Unique Features |

|---|---|---|---|

| Akuammiline | Indole Alkaloid | Varies | Precursor to various derivatives |

| Hirsutine | Indole Alkaloid | Moderate | Exhibits anti-inflammatory properties |

| Picrinine | Indole Alkaloid | Low | Less potent at opioid receptors |

| Alstonine | Indole Alkaloid | Varies | Known for neuroprotective effects |

Picraline stands out due to its specific binding affinities at multiple opioid receptors, making it a compound of interest for further pharmacological exploration.